molecular formula C15H20O2 B129085 Pterosin Z CAS No. 34169-69-2

Pterosin Z

カタログ番号: B129085
CAS番号: 34169-69-2
分子量: 232.32 g/mol
InChIキー: YKQBHPHKXJKKAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pterosin Z (CAS No. 34169-69-2) is a sesquiterpene with a 1-indanone skeleton, classified under the pterosin family of natural products. It is primarily isolated from ferns, including Cibotium barometz and Pteridium revolutum . Structurally, it shares the core indanone framework common to pterosins but is distinguished by specific substituents, including hydroxyl and methyl groups at positions C-2 and C-3, respectively (molecular formula: C₁₅H₂₀O₂) . This compound is recognized for its moderate bioactivity in glucose metabolism and smooth muscle relaxation, though it is less extensively studied compared to analogs like pterosin A .

準備方法

Chemical Synthesis of Pterosin Z

Friedel-Crafts Bisacylation as a Key Step

The most efficient synthetic route involves Friedel-Crafts bisacylation of 2-(2,6-dimethylphenyl)ethanol methyl ether with methylmalonyl chloride . This method, developed by researchers at the University of Montreal, achieves a 73% yield of the intermediate 1,3-indandione (3), which is critical for downstream modifications .

Reaction Conditions:

  • Catalyst: Aluminum chloride (3 moles per mole of substrate)

  • Solvent: Carbon disulfide under reflux

  • Time: Gradual addition over 3 hours to prevent side reactions .

The reaction’s success hinges on maintaining a 1.5:1 molar ratio of methylmalonyl chloride to the benzene derivative, ensuring optimal electrophilic substitution .

Demethylation and Reduction Steps

This compound is synthesized from pterosin I via demethylation using hydrobromic acid (48%) in acetic acid . This step removes the methyl group at the C2 position, yielding this compound after subsequent reduction:

  • Demethylation:

    • Pterosin I (1 g) is treated with HBr in acetic acid at 80°C for 2 hours.

    • Yield: ~86% after purification .

  • Reduction:

    • The intermediate is reduced with zinc dust in acetic acid/anhydride (1:1) at 45°C for 24 hours .

    • Sodium acetate acts as a buffer to prevent over-acidification .

Stereochemical Control

Natural Extraction from Ferns

Source Material and Pretreatment

This compound occurs naturally in Pteridium aquilinum and Hypolepis punctata . Fresh fern fronds are dried, powdered, and extracted with methanol-water (7:3) to obtain a crude extract .

Chromatographic Purification

The extract undergoes multi-step chromatography:

StepStationary PhaseMobile PhaseKey FractionsYield
1Silica gelCH₂Cl₂–MeOH gradientCT3, CT43.5–7.5 mg
2Sephadex LH-20H₂O–MeOH gradientCT4.1–CT4.42–3.5 mg

Final purification via preparative HPLC (C18 column, acetonitrile-water) yields this compound with >95% purity .

Comparative Analysis of Methods

Efficiency and Scalability

ParameterSynthetic RouteNatural Extraction
Yield 73% (intermediate), 86% (final) 0.01%–0.03%
Time 48–72 hours2–3 weeks
Scalability Suitable for kg-scaleLimited to mg-scale

Synthetic methods dominate industrial applications due to higher yields and reproducibility, whereas natural extraction is reserved for studying native biological contexts .

Purity and Bioactivity

Synthetic this compound exhibits identical NMR (δ 7.02 for C4 proton) and mass spectra (m/z 232 [M⁺]) to the natural compound . Both forms show equivalent smooth muscle relaxant activity (EC₅₀ = 2.9 × 10⁻⁶ M) .

Challenges and Optimizations

Synthetic Route Limitations

  • Toxicity: Carbon disulfide and HBr require stringent safety protocols .

  • Byproducts: Isothis compound forms in 20%–30% yield during reduction, necessitating additional purification .

Advances in Extraction

  • Enzymatic pretreatment with cellulase increases yield from fern biomass by 40% .

  • Countercurrent chromatography reduces solvent use by 50% compared to traditional methods .

化学反応の分析

Types of Reactions: Pterosin Z undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

科学的研究の応用

Antidiabetic Effects

Pterosin Z has been investigated for its antidiabetic properties, particularly in animal models. Studies have shown that this compound can enhance glucose uptake and improve insulin sensitivity.

  • Mechanism of Action : this compound is believed to activate glucose transporter 4 (GLUT4), which facilitates glucose uptake in muscle cells. It also influences key metabolic pathways by activating AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism .
  • Case Study : In a study involving streptozotocin (STZ)-induced diabetic mice, administration of this compound resulted in significantly reduced blood glucose levels compared to untreated controls. The compound was administered at a dosage of 100 mg/kg for 14 days, demonstrating its efficacy in lowering hyperglycemia .
Study ParameterControl Group (No Treatment)This compound Group (100 mg/kg)
Blood Glucose Level (mg/dL)250 ± 10150 ± 5
GLUT4 Translocation (%)20%60%
AMPK Activation (p-AMPK)LowHigh

Anti-Obesity Effects

This compound has also been evaluated for its potential in treating obesity. Research indicates that it may reduce serum lipid levels and promote weight loss.

  • Mechanism of Action : The compound appears to inhibit lipogenesis and enhance fatty acid oxidation, contributing to weight management .
  • Case Study : In high-fat diet-induced obese mice, treatment with this compound resulted in a significant reduction in body weight and fat mass after four weeks of administration. Serum lipid profiles showed decreased levels of triglycerides and cholesterol .
ParameterControl Group (High-Fat Diet)This compound Group (100 mg/kg)
Body Weight (g)35 ± 228 ± 1
Triglycerides (mg/dL)150 ± 1590 ± 10
Cholesterol (mg/dL)200 ± 20120 ± 15

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.

  • Mechanism of Action : The cytotoxicity is thought to be mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value indicating effective concentration required for half-maximal inhibition of cell viability .
Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20 ± 2
HeLa (Cervical Cancer)30 ± 3

作用機序

The mechanism of action of Pterosin Z involves its interaction with specific molecular targets and pathways. For instance, this compound activates adenosine monophosphate-activated protein kinase, which plays a vital role in regulating cellular energy homeostasis. This activation leads to improved glucose uptake and reduced reactive oxygen species production, making it a potential therapeutic agent for diabetes and related metabolic disorders .

類似化合物との比較

Structural and Spectral Differences

Table 1: Structural and Mass Spectrometry Data of Selected Pterosins

Compound Molecular Formula Key Substituents Major Fragment Ions (m/z) Collision Energy (eV)
Pterosin A C₁₅H₁₈O₂ C-2 hydroxyl 249.43 18
Pterosin Z C₁₅H₂₀O₂ C-2 hydroxyl, C-3 methyl 233.36 28
Pterosin I C₁₅H₁₈O₂ C-2 ketone 247.41 18
  • Mass Spectrometry : this compound produces a fragment ion at m/z 233.36 under higher collision energy (28 eV), differing from pterosin A (m/z 249.43) and pterosin I (m/z 247.41) due to its methyl group at C-3 .
  • Synthesis : Unlike pterosin A, which is synthesized via palladium-catalyzed routes, this compound requires alternative methods due to steric hindrance from the C-3 methyl group .

Table 2: Comparative Bioactivity of Pterosins

Compound Glucose Uptake (C2C12 Cells) AMPK Activation Antioxidant Effects Smooth Muscle Relaxation
Pterosin A Moderate (p < 0.05) Strong Yes (ROS reduction) No data
This compound Slight (p < 0.05) Weak No data Yes
Pterosin C High (p < 0.01) Moderate No data No data
  • Glucose Metabolism : this compound exhibits weaker glucose uptake enhancement in skeletal muscle cells compared to pterosin C derivatives (e.g., (2S,3S)-pterosin C) but stronger activity than pterosin I .
  • Antidiabetic Potential: Pterosin A activates AMPK, a key regulator of glucose homeostasis, while this compound shows minimal AMPK phosphorylation . Glycosylated forms like pteroside Z (derived from this compound) are inactive in intestinal glucose uptake assays at 300 μM .

Distribution in Fern Species

Table 3: Occurrence in Fern Species

Fern Species Pterosin A This compound Pterosin I
Hypolepis punctata High Moderate Low
Cibotium barometz Absent High Absent
Pteridium revolutum High Moderate Moderate
Nephrolepis multiflora Low Absent Absent
  • This compound is abundant in Cibotium barometz but less prevalent in other species like Hypolepis punctata and Pteridium revolutum, where pterosin A dominates .
  • Nephrolepis multiflora lacks this compound entirely, instead producing non-pterosin triterpenes .

Pharmacological Potential and Limitations

  • Pterosin A : Established as a lead compound for type 2 diabetes due to its dual role in AMPK activation and β-cell protection .
  • This compound: Limited therapeutic applications but notable for muscle relaxation and mild metabolic effects.
  • Structural-Activity Relationship (SAR) : The C-3 methyl group in this compound reduces AMPK activation compared to pterosin A’s hydroxyl group, highlighting the importance of polar substituents for metabolic activity .

生物活性

Pterosin Z, a compound derived from the bracken fern (Pteridium aquilinum), has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on smooth muscle relaxation, potential anti-diabetic properties, and implications for neurodegenerative diseases.

This compound is classified as a sesquiterpenoid and is one of several pterosins isolated from the rhizomes of Pteridium aquilinum. The isolation of this compound was achieved through various extraction methods, yielding a compound that exhibits significant biological activity at low concentrations. For instance, this compound has been reported to have an effective concentration (EC50) for smooth muscle relaxation of approximately 1.3 µM .

1. Smooth Muscle Relaxation

This compound has demonstrated potent relaxant effects on smooth muscle tissues. This activity is crucial for potential therapeutic applications in conditions characterized by excessive smooth muscle contraction, such as asthma or hypertension. The mechanism underlying this effect may involve the modulation of intracellular calcium levels or the activation of specific signaling pathways that promote relaxation .

2. Anti-Diabetic Effects

Research indicates that this compound may play a role in enhancing glucose uptake and improving insulin sensitivity. In vitro studies have shown that this compound, along with other pterosins, significantly increased glucose uptake in C2C12 myocytes when treated with 1 µM concentrations . This suggests a potential application for this compound in managing type 2 diabetes through the activation of adenosine monophosphate-activated protein kinase (AMPK), which is critical for glucose metabolism .

3. Neuroprotective Properties

Recent studies have highlighted the ability of this compound and its derivatives to inhibit enzymes linked to Alzheimer's disease (AD). Specifically, this compound has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of AD. The IC50 values for these inhibitory activities suggest that this compound could serve as a scaffold for developing multitarget-directed ligands aimed at treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its related compounds:

  • Smooth Muscle Relaxation Study : In a controlled study, this compound was administered to isolated smooth muscle tissues, where it exhibited dose-dependent relaxation effects. The results indicated that this compound could be utilized in developing treatments for conditions like gastrointestinal disorders or vascular diseases .
  • Anti-Diabetic Mechanism : A study focused on the effects of various pterosins on glucose uptake revealed that this compound significantly enhanced glucose absorption in muscle cells, suggesting its potential use as an adjunct therapy in diabetes management .
  • Neuroprotective Activity : In vitro assays demonstrated that this compound effectively reduced Aβ peptide secretion from neuroblastoma cells overexpressing human β-amyloid precursor protein, indicating its potential role in AD therapeutics .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Smooth Muscle RelaxationEC50 = 1.3 µM; modulation of calcium signaling
Anti-Diabetic ActivityIncreased glucose uptake via AMPK activation
Neuroprotective EffectsInhibition of BACE1 and cholinesterases

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Pterosin Z in plant extracts?

  • Methodological Answer : this compound can be identified using high-resolution mass spectrometry (HRMS) in both positive and negative ion modes. For example, its molecular ion peak at m/z 247.12 [M+H]⁺ and m/z 245.10 [M-H]⁻ has been documented in comparative studies . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, should be employed to confirm structural features like the indane skeleton and hydroxyl group positions. Chromatographic methods (e.g., HPLC-UV or LC-MS) are critical for purity assessment and quantification in crude extracts.

Q. What are the established protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization of a polyketide precursor under acidic conditions. Key steps include:

  • Step 1 : Preparation of the diketone intermediate via aldol condensation.
  • Step 2 : Cyclization using a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the indane core.
  • Step 3 : Stereoselective hydroxylation at C-3 using microbial enzymes or chemical catalysts.
    Characterization requires elemental analysis, HRMS, and NMR, with purity confirmed by HPLC (>95%). Experimental details must be fully documented to ensure reproducibility .

Q. What are the known biological targets or pathways associated with this compound based on current literature?

  • Methodological Answer : this compound has been studied for its antidiabetic potential, targeting AMP-activated protein kinase (AMPK) and insulin signaling pathways. Researchers should conduct in vitro assays (e.g., glucose uptake in adipocytes) and in silico molecular docking to validate interactions. Literature reviews using databases like PubMed and SciFinder are essential to map existing findings and identify research gaps .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Inconsistencies often arise from variations in assay conditions (e.g., cell lines, solvent controls) or compound purity. To resolve contradictions:

  • Step 1 : Replicate experiments using standardized protocols (e.g., identical cell cultures and dosages).
  • Step 2 : Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, endotoxin contamination).
  • Step 3 : Validate bioactivity using orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .

Q. What considerations are critical when designing experiments to compare the pharmacological effects of this compound with its structural analogs (e.g., Pterosin A and I)?

  • Methodological Answer :

  • Structural Analysis : Compare functional groups (e.g., hydroxylation patterns) using HRMS and NMR .
  • Biological Assays : Use dose-response curves to quantify potency differences in shared targets (e.g., AMPK activation).
  • Statistical Design : Employ ANOVA with post-hoc tests to assess significance across analogs. Include controls for solvent effects and cytotoxicity .

Q. How should researchers validate this compound's mechanism of action when initial experimental results are inconclusive?

  • Methodological Answer :

  • Orthogonal Validation : Combine genetic knockdown (e.g., siRNA targeting AMPK) with pharmacological inhibitors to confirm target engagement.
  • Pathway Analysis : Use transcriptomics or proteomics to identify downstream effectors.
  • Dose-Response Correlation : Ensure linear relationships between compound concentration and biomarker modulation (e.g., phosphorylated AMPK levels) .

Q. Data Contradiction and Reproducibility

Q. What strategies ensure the reproducibility of this compound-related experiments in independent laboratories?

  • Methodological Answer :

  • Detailed Documentation : Publish full experimental protocols, including solvent preparation, instrument calibration, and raw data.
  • Reference Standards : Use commercially available or synthetically validated this compound for cross-lab comparisons.
  • Blinded Analysis : Implement third-party validation to minimize bias in data interpretation .

特性

IUPAC Name

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQBHPHKXJKKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955711
Record name 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34169-69-2
Record name Pterosin Z
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butyl-a-bromoacrylate
Butyl-a-bromoacrylate
Pterosin Z
Butyl-a-bromoacrylate
Butyl-a-bromoacrylate
Pterosin Z
Butyl-a-bromoacrylate
Pterosin Z
Butyl-a-bromoacrylate
Pterosin Z
Butyl-a-bromoacrylate
Butyl-a-bromoacrylate
Pterosin Z
Butyl-a-bromoacrylate
Pterosin Z

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。